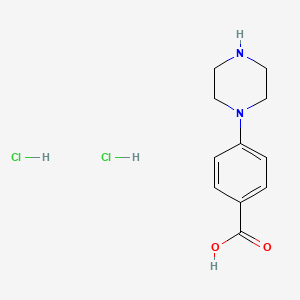

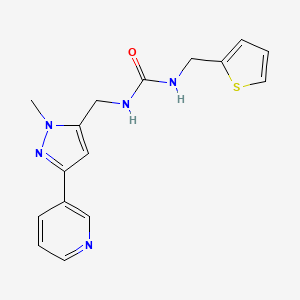

![molecular formula C27H23ClN4O2S B2599883 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1189956-84-0](/img/structure/B2599883.png)

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of indole, a heterocyclic compound that is a structural element of many natural compounds, including alkaloids and neurotransmitters . It also contains a pyrimidine ring, which is a key component of several important biomolecules like DNA and RNA.

Synthesis Analysis

The synthesis of such a compound would likely involve multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a more complex molecule . MCRs are often used in the synthesis of complex molecules like this one because they are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación

Discovery of Clinical Candidates

The compound has been explored as part of the quest for effective acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors, highlighting its potential application in treating diseases related to ACAT-1 overexpression. For instance, the study led to the discovery of a clinical candidate with significant selectivity for human ACAT-1 over ACAT-2, suggesting its potential for treating conditions involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Agents

Further research into the compound's derivatives has shown promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating its potential as a basis for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory and Antioxidant Activities

Derivatives of the compound have been synthesized and tested for their anti-inflammatory activities, with some showing moderate efficacy at certain dosages compared to standard treatments like indomethacin. This suggests a potential role in developing anti-inflammatory medications (Tozkoparan et al., 1999). Additionally, these derivatives have demonstrated considerable antioxidant activities, potentially offering a new avenue for developing antioxidant agents (Gopi & Dhanaraju, 2020).

Antitumor Evaluation

The antitumor activity of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines has been evaluated, with some derivatives showing mild to moderate activity. This opens up possibilities for its use in cancer treatment strategies (El-Morsy et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O2S/c1-17-10-11-23-21(12-17)25-26(27(34)31(16-29-25)14-18-6-3-4-9-22(18)28)32(23)15-24(33)30-19-7-5-8-20(13-19)35-2/h3-13,16H,14-15H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIWRDBLWAOHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=CC=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

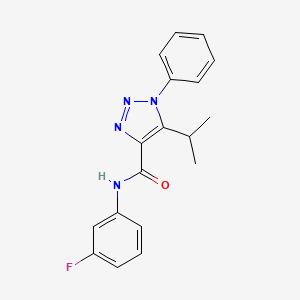

![N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2599806.png)

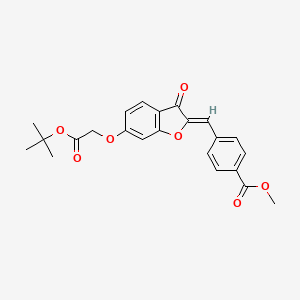

![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)

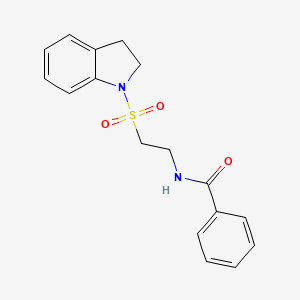

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2599817.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)